2-Bromo-4-methylphenylisocyanide
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Overview
Description
2-Bromo-4-methylphenylisocyanide is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzimidazoles : A study by Lygin and Meijere (2009) demonstrates that o-Bromophenyl isocyanide, closely related to 2-Bromo-4-methylphenylisocyanide, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles. This method offers moderate to good yields and can be applied to analogous compounds (Lygin & Meijere, 2009).
Spectroscopic and XRD Analysis : Research by Demircioğlu et al. (2019) involves the synthesis and characterization of a compound similar to this compound. The study emphasizes spectroscopic analysis and X-ray diffraction techniques, highlighting the potential for analyzing similar compounds (Demircioğlu et al., 2019).
Fluorescence Active Bromoaniline-Based Chemosensors : A study by Das et al. (2021) describes the use of bromoaniline-based compounds in detecting metal ions like Cu2+ and Zn2+. This research implies potential applications of this compound in sensor development (Das et al., 2021).
Synthesis of Black Fluorane Dye : Xie et al. (2020) discuss the synthesis of 4-Bromo-3-methylanisole, a compound structurally related to this compound, in the context of producing heat and pressure-sensitive dyes for thermal papers (Xie et al., 2020).
Synthesis of Antimicrobial Agents : A study by Doraswamy and Ramana (2013) focuses on the synthesis of substituted phenyl azetidines, suggesting potential antimicrobial applications for related compounds such as this compound (Doraswamy & Ramana, 2013).
Universal Convertible Isocyanide for Multicomponent Chemistry : Research by van der Heijden et al. (2016) introduces 2-bromo-6-isocyanopyridine as a novel convertible isocyanide for multicomponent chemistry. This study underscores the versatility of bromo-isocyanides in organic synthesis (van der Heijden et al., 2016).
Properties
IUPAC Name |
2-bromo-1-isocyano-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMLNWAKRFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#[C-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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